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Thiosulfuric acid (H2S205) is a labile sulfur oxoacid of significant academic interest due to its
role as a transient intermediate in various chemical and biological processes. Its inherent
instability, however, makes experimental characterization challenging. This technical guide
provides an in-depth summary of computational studies that have elucidated the structural
preferences, decomposition pathways, and stability of thiosulfuric acid, offering a theoretical
framework for understanding its transient nature.

Isomeric Stability and Structure

Computational studies have been pivotal in determining the most stable isomeric form of
thiosulfuric acid. Ab initio calculations, specifically at the Hartree-Fock level with a 6-311G**
basis set and further refinements using Mgller-Plesset perturbation theory (MP2 to MP4), have
established that the isomer with the structural formula (O=)2S(-OH)(-SH) is more stable than
the (O=)(S=)S(-OH)2 tautomer.[1] This finding is crucial for accurately modeling the acid's
reactivity.

Further density functional theory (DFT) and high-level ab initio calculations have explored the
stability of these tautomers in different environments. In the gas phase, the SH/OH form
(HSSOsH) is consistently predicted to be the most stable.[2] This preference is also observed
for the mono- and dihydrated forms of the acid in both the gas phase and a polarizable
continuum model (PCM) simulating an agueous environment.[2] Interestingly, for the
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trinydrated species, the OH/OH tautomer becomes more stable in the polarizable continuum,
highlighting the significant role of solvent interactions in dictating the preferred structure.[2]

An isomer of thiosulfuric acid, the adduct of hydrogen sulfide and sulfur trioxide (H2S-SO3),
has also been investigated. Computational studies predict that the conversion of this adduct to
thiosulfuric acid is an exothermic process, with a calculated enthalpy change of -39.5 kJ/mol,
suggesting that H2S20s is the thermodynamically preferred structure over its adduct.[2]

Decomposition Pathways and Energetics

The decomposition of thiosulfuric acid is highly condition-dependent, proceeding through
different mechanisms in anhydrous and aqueous environments. Computational studies have
provided key insights into the energetics of these pathways.

Anhydrous Decomposition

In the absence of water, thiosulfuric acid is known to decompose into hydrogen sulfide (H2S)
and sulfur trioxide (SOs).[1] This unimolecular decomposition follows first-order kinetics.
Computational studies have determined the activation energy for this process to be 65 kJ/mol.

[1]

H2S203 - H2S + SOs3

Aqueous Decomposition

The decomposition in water is more complex, with potential products including sulfur, sulfur
dioxide, hydrogen sulfide, and various polythionates.[1] A key pathway proposed based on
computational modeling involves a sulfur transfer reaction between the thiosulfuric acid
monoanion ([HSSOs]~) and a neutral thiosulfuric acid molecule.[2]

[HSSOs]~ + H2S203 - [HSSSOs]™ + SO2 + H20

This reaction is predicted to be both exothermic and exergonic in the gas phase and in a
polarizable continuum, making it a thermodynamically favorable decomposition route in
agueous solutions.[2] While the activation energy for this specific sulfur transfer reaction has
not been explicitly reported in the reviewed literature, its exergonic nature suggests a
spontaneous process.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/publication/6846996_Accurate_computational_determination_of_the_binding_energy_of_the_SO3H2O_complex
https://www.benchchem.com/product/b1193926?utm_src=pdf-body
https://www.benchchem.com/product/b1193926?utm_src=pdf-body
https://www.researchgate.net/publication/6846996_Accurate_computational_determination_of_the_binding_energy_of_the_SO3H2O_complex
https://www.benchchem.com/product/b1193926?utm_src=pdf-body
https://www.benchchem.com/product/b1193926?utm_src=pdf-body
https://www.webqc.org/compound-H2S2O3-H2S2O3.html
https://www.webqc.org/compound-H2S2O3-H2S2O3.html
https://www.webqc.org/compound-H2S2O3-H2S2O3.html
https://www.benchchem.com/product/b1193926?utm_src=pdf-body
https://www.benchchem.com/product/b1193926?utm_src=pdf-body
https://www.researchgate.net/publication/6846996_Accurate_computational_determination_of_the_binding_energy_of_the_SO3H2O_complex
https://www.researchgate.net/publication/6846996_Accurate_computational_determination_of_the_binding_energy_of_the_SO3H2O_complex
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Summary of Quantitative Data

The following tables summarize the key quantitative data obtained from computational studies
on the stability of thiosulfuric acid.

Computational

Parameter Value Environment Source
Method
Isomerization
Energy
G3X(MP2) //
H2S5:S0s3 -
-39.5 kJ/mol B3LYP/6- Gas Phase [2]
H2S20s (AH)
31G(2df,p)
Decomposition
Energetics
H2S203 - H2S + Not specified in
SOs (Activation 65 kJ/mol reviewed Anhydrous [1]
Energy) literature
[HSSOs]~ +
_ G3X(MP2) /
H2S203 - Exothermic & Gas Phase &
_ B3LYP/6- [2]
[HSSSOs]™ + Exergonic PCM
31G(2df,p)
SO2 + H20

Computational Methodologies

The insights into thiosulfuric acid stability have been made possible through a variety of
computational chemistry techniques. The table below provides a summary of the
methodologies cited in key studies.
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Level of Solvation

Study Focus Basis Set Software
Theory Model
N Hartree-Fock, -
Isomer Stability 6-311G** Gas Phase Not specified
MP2, MP4

DFT (B3LYP) for

Microsolvation &  optimization, Polarizable
Aqueous G3X(MP2) for 6-31G(2df,p) Continuum Not specified
Decomposition single-point Model (PCM)

energies

Visualizing Computational Workflows and
Decomposition Pathways

To better understand the processes involved in the computational study of thiosulfuric acid
and its decomposition, the following diagrams are provided.
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Energetics Calculation

Frequency Analysis Single-Point Energy
(Confirm Minimum) (e.g., G3X(MP2))

Structure Definition Geometry Optimization A

Define Isomers Optimize Geometry |7
(e.g., HSSO3H, HS(0)2SH) (e.g., B3LYP/6-31G(2dfp)) |

Pathwhy Analysis
)\ 4
Transition State Search IRC Calculation [ Rpaciant Side ™ Qe ius
(e.g., QST2/3, Berny) (Confirm Pathway)

D

Product Side

Anhydrous Decomposition  Aqueous Decomposition (Proposed)

H2S203 [HSSOs]~ + H2S203

Ea = 65 kJ/mol

Transition State

AG < 0 (Exergonic)

[HSSSO3]~ + SOz + H20

H2S + SOs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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